molecular formula C19H19N3O4 B11381074 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11381074
M. Wt: 353.4 g/mol
InChI Key: ATHNTXNVVBIWFP-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable amidoxime with an acyl chloride under basic conditions.

    Substitution reactions: The ethoxyphenyl and methylphenoxy groups are introduced through nucleophilic substitution reactions.

    Final coupling: The intermediate compounds are then coupled to form the final product.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methylphenoxy groups can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:

    1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer activities.

    1,3,4-Oxadiazole derivatives: Studied for their anti-inflammatory and anticonvulsant properties.

    1,2,5-Oxadiazole derivatives: Explored for their potential as herbicides and insecticides.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O4/c1-3-24-15-10-6-14(7-11-15)18-19(22-26-21-18)20-17(23)12-25-16-8-4-13(2)5-9-16/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

ATHNTXNVVBIWFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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